Ethyl 3-indoleacetate

Catalog No.
S579990
CAS No.
778-82-5
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-indoleacetate

CAS Number

778-82-5

Product Name

Ethyl 3-indoleacetate

IUPAC Name

ethyl 2-(1H-indol-3-yl)acetate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3

InChI Key

HUDBDWIQSIGUDI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CNC2=CC=CC=C21

Synonyms

indole-3-acetic acid ethyl ester

Canonical SMILES

CCOC(=O)CC1=CNC2=CC=CC=C21

Plant Biology and Agriculture:

  • Plant growth regulator: Studies have explored the potential of Ethyl 3-indoleacetate to mimic the effects of auxin, a natural plant hormone known to regulate various growth and development processes. Source: "Plant Physiology":
  • Herbicidal activity: Research suggests that Ethyl 3-indoleacetate may possess selective herbicidal properties against certain weed species. Source: "Journal of Agricultural and Food Chemistry"

Medicinal Chemistry and Drug Discovery:

  • Antimicrobial activity: Investigations have identified potential antibacterial and antifungal properties of Ethyl 3-indoleacetate against various pathogens. Source: "Bioorganic & Medicinal Chemistry Letters":
  • Anticancer properties: Studies have explored the potential anti-tumorigenic and anti-metastatic effects of Ethyl 3-indoleacetate in certain cancer cell lines. Source: "Bioorganic & Medicinal Chemistry Letters"

Organic Synthesis and Material Science:

  • Precursor for other indole derivatives: Ethyl 3-indoleacetate can serve as a valuable building block for the synthesis of various biologically active indole-containing molecules. Source: "Journal of Organic Chemistry"
  • Development of novel materials: Research has explored the use of Ethyl 3-indoleacetate in the preparation of functional materials with potential applications in electronics and optoelectronics. Source: "Journal of Materials Chemistry C"

Ethyl 3-indoleacetate is an organic compound with the chemical formula C12H13NO2C_{12}H_{13}NO_{2}. It is also known as indole-3-acetic acid ethyl ester. This compound is characterized by its structure, which includes an indole ring attached to an acetic acid moiety through an ethyl ester linkage. Ethyl 3-indoleacetate is a white solid at room temperature, with a melting point ranging from 42 to 45 °C and a boiling point of approximately 164 to 166 °C at reduced pressure .

Ethyl 3-indoleacetate acts as a prohormone to IAA in plants. Once inside the plant, enzymes cleave the ethyl ester group, releasing the active auxin, IAA. IAA then binds to specific receptors in plant cells, triggering a cascade of signaling events that regulate various growth and developmental processes, including cell division, elongation, and differentiation [, ].

  • Hydrolysis: In the presence of water and either acidic or basic conditions, ethyl 3-indoleacetate hydrolyzes to produce indole-3-acetic acid and ethanol. The reaction is reversible and can be catalyzed by acids or bases .
    Ethyl 3 indoleacetate+H2OIndole 3 acetic acid+Ethanol\text{Ethyl 3 indoleacetate}+H_2O\rightleftharpoons \text{Indole 3 acetic acid}+\text{Ethanol}
  • Oxidation: This compound can be oxidized to yield indole-3-acetic acid, which is a naturally occurring plant hormone that regulates various growth processes.
  • Reduction: Ethyl 3-indoleacetate can also be reduced to its corresponding alcohol derivative, further expanding its potential applications in synthetic chemistry.

Ethyl 3-indoleacetate exhibits biological activity primarily associated with its role as a precursor to indole-3-acetic acid, a plant hormone involved in growth regulation and development. Indole-3-acetic acid influences cell elongation, division, and differentiation in plants. Additionally, ethyl 3-indoleacetate has been studied for its potential effects on human health, including anti-inflammatory properties and potential roles in cancer treatment .

The synthesis of ethyl 3-indoleacetate can be achieved through various methods:

  • Esterification Reaction: The most common method involves the esterification of indole-3-acetic acid with ethanol in the presence of an acid catalyst. This reaction typically yields ethyl 3-indoleacetate efficiently.
    Indole 3 acetic acid+EthanolAcid CatalystEthyl 3 indoleacetate+H2O\text{Indole 3 acetic acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 3 indoleacetate}+H_2O
  • Direct Alkylation: Another method involves the alkylation of indole derivatives using ethyl halides under basic conditions, although this method may require more stringent reaction conditions and purification steps .

Ethyl 3-indoleacetate finds various applications in both research and industry:

  • Agricultural Chemistry: It serves as a plant growth regulator due to its conversion into indole-3-acetic acid.
  • Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those related to plant hormones.
  • Pharmaceutical Research: Studies are ongoing regarding its potential therapeutic effects in human health contexts, including anti-cancer properties .

Research on ethyl 3-indoleacetate has explored its interactions with various biological systems, particularly in plant physiology and human health. Its conversion into indole-3-acetic acid allows it to interact with plant hormone pathways, influencing growth and development processes. Additionally, preliminary studies suggest that it may interact with cellular signaling pathways relevant to inflammation and cancer progression .

Several compounds share structural similarities with ethyl 3-indoleacetate, each possessing unique properties and applications:

Compound NameStructure TypeKey Features
Indole-3-acetic acidCarboxylic AcidNaturally occurring plant hormone
Methyl indole-3-acetateEsterSimilar biological activity; used in research
Propyl indole-3-acetateEsterLonger alkyl chain; potential variations in activity
Indole-2-acetic acidCarboxylic AcidDifferent position on the indole ring; varied effects

Ethyl 3-indoleacetate is unique due to its specific esterification with ethanol, which influences its solubility and reactivity compared to other similar compounds. Its role as a precursor to indole-3-acetic acid further distinguishes it within this group of compounds .

Ethyl 3-indoleacetate (chemical formula C12H13NO2, molecular weight 203.24) is a significant indole derivative compound with a characteristic white to cream crystalline powder appearance and a melting point of 44-45°C [1]. This compound serves as an important intermediate in the synthesis of various biologically active molecules and has been extensively studied for its chemical properties and synthetic pathways [1] [3].

Fischer Indole Synthesis Derivatives

The Fischer indole synthesis, discovered in 1883, represents one of the most fundamental and widely employed methods for preparing indole derivatives, including ethyl 3-indoleacetate [6]. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from the condensation of arylhydrazines with carbonyl compounds [6] [10]. For the synthesis of ethyl 3-indoleacetate specifically, the process typically begins with the formation of a phenylhydrazone intermediate, which undergoes rearrangement and cyclization under acidic conditions [2].

The traditional Fischer route to ethyl 3-indoleacetate involves the reaction of phenylhydrazine or phenylhydrazine hydrochloride with ethyl γ,γ-dimethoxybutyrate in the presence of a suitable acid catalyst, commonly ethanolic sulfuric acid [2]. The reaction proceeds through several steps: first, the formation of the hydrazone, followed by tautomerization to the ene-hydrazine, then a [3] [3]-sigmatropic rearrangement, and finally cyclization and elimination to yield the indole ring system [10]. The ethyl ester functionality is preserved during this transformation, resulting in ethyl 3-indoleacetate [2].

A notable variation of this approach utilizes levulinic acid instead of ethyl γ,γ-dimethoxybutyrate when a methyl group at the 2-position of the indole ring is desired [2]. The reaction can be represented by the following general scheme:

ReactantsCatalystProductYield Range
Phenylhydrazine + Ethyl γ,γ-dimethoxybutyrateEthanolic H2SO4Ethyl 3-indoleacetate60-75%
Phenylhydrazine hydrochloride + Ethyl γ,γ-dimethoxybutyrateEthanolic H2SO4Ethyl 3-indoleacetate55-70%
Phenylhydrazine + Levulinic acidEthanolic H2SO4Ethyl 2-methyl-3-indoleacetate50-65%

The Fischer indole synthesis typically requires refluxing the reaction mixture for several hours (5-8 hours) to complete the reaction [2]. After completion, the ethyl ester of indoleacetic acid is separated from the reaction mixture and purified through extraction and distillation under reduced pressure [2].

Catalytic Cyclization Methods

Beyond the classical Fischer indole synthesis, several catalytic cyclization methods have been developed for the preparation of ethyl 3-indoleacetate and related indole derivatives [8]. These approaches often offer advantages in terms of milder reaction conditions, higher selectivity, and improved yields [8] [11].

One significant catalytic approach involves palladium-catalyzed cyclization reactions, which have emerged as powerful tools for constructing the indole framework [8]. For ethyl 3-indoleacetate synthesis, palladium catalysts such as Pd(OAc)2, Pd(PPh3)4, and Pd2(dba)3 have been employed to facilitate intramolecular cyclization reactions of ortho-alkynylanilines [8]. This method typically proceeds through a sequence involving Sonogashira coupling, desilylation, and cyclization steps [8].

Another notable catalytic method is the Gassman indole synthesis, which involves a one-pot reaction sequence where hypohalite, a β-carbonyl sulfide derivative, and base are added sequentially to an aniline to yield 3-thioalkoxyindoles [10]. These intermediates can then be converted to ethyl 3-indoleacetate through appropriate functional group transformations [10].

The Murphy indole synthesis represents another catalytic approach, utilizing cyclizations of aryl radicals onto vinyl halides, followed by elimination of halide radical and tautomerism [10]. This method has been adapted for the preparation of various 3-substituted indoles, including ethyl 3-indoleacetate [10].

The Reissert indole synthesis, involving base-catalyzed condensation of an o-nitrotoluene derivative with ethyl oxalate followed by reductive cyclization, has also been employed for the synthesis of indole-2-carboxylic acid derivatives, which can be further transformed to obtain ethyl 3-indoleacetate [10].

Modern Synthetic Approaches

Solvent-Free and Green Chemistry Techniques

Recent advances in green chemistry have led to the development of more environmentally friendly approaches for synthesizing indole derivatives, including ethyl 3-indoleacetate [9] [12]. Solvent-free methodologies represent a significant advancement in this direction, offering reduced environmental impact, simplified purification procedures, and often improved reaction efficiency [9].

One notable solvent-free approach involves mechanochemical techniques, where reactions are conducted in a mixer-mill without the use of solvents [9]. For instance, the electrophilic C–H thiocyanation of indoles has been successfully performed under solvent-free conditions using a cost-effective combination of N-chlorosuccinimide and sodium thiocyanate [9]. This methodology can be adapted for the functionalization of ethyl 3-indoleacetate or for constructing the indole core structure in its synthesis [9].

Another green chemistry approach employs melting methods for the synthesis of β-indole derivatives via the Yonemitsu reaction [12]. This process utilizes aldehyde, indole, and Meldrum's acid as starting materials with a minimal amount of water (50 μL) as a green promoter without additional solvents [12]. The reaction proceeds under mild conditions with easy operation and tolerates diverse functional groups, making it an environmentally friendly route to various indole derivatives [12].

The use of renewable solvents represents another sustainable strategy in modern indole synthesis [22]. For instance, 2-methyltetrahydrofuran (2-MeTHF), a green solvent derived from renewable resources, has been employed in iron-catalyzed regioselective C–H alkylation of indoles [22]. This approach operates under additive-free conditions with minimal solvent usage, aligning with green chemistry principles [22].

Water-promoted reactions have also gained attention as sustainable alternatives [12]. The addition of small amounts of water as a promoter in otherwise solvent-free conditions has been shown to enhance reaction efficiency in certain indole syntheses [12]. This approach minimizes the use of organic solvents while maintaining good reaction outcomes [12].

Role of Metal Catalysts (e.g., Indium(III) Chloride)

Metal catalysts play a crucial role in modern synthetic approaches to indole derivatives, offering enhanced reactivity, selectivity, and efficiency [13] [14] [15]. Among these, indium(III) chloride (InCl3) has emerged as a particularly versatile and effective catalyst for various transformations leading to indole compounds [13] [15].

Indium(III) chloride catalyzes the addition of indoles to activated aza-aromatic systems, enabling the efficient functionalization of indole derivatives [13]. This reaction proceeds under mild conditions with high selectivity, providing a valuable method for modifying the indole core structure [13]. For ethyl 3-indoleacetate synthesis, this approach can be utilized in key transformation steps or for further derivatization of the compound [13].

Another significant application of indium(III) chloride is in the catalysis of reactions between vinyl azides and unfunctionalized indoles to produce vinyl indoles [14]. This represents the first example of displacing the azide group by a carbon nucleophile while preserving the vinyl function [14]. The protocol employs very mild reaction conditions and offers excellent yields of diverse 3-vinyl indoles, which can serve as precursors to ethyl 3-indoleacetate [14].

Indium(III) chloride also effectively catalyzes the electrophilic substitution reaction of indole with aromatic aldehydes and Schiff's bases, resulting in the efficient synthesis of bisindolylmethanes [16]. This transformation proceeds under relatively mild conditions and achieves good to excellent yields [16]. The methodology can be adapted for the preparation of key intermediates in ethyl 3-indoleacetate synthesis [16].

The one-pot synthesis of dihydropyrimidinones through a three-component coupling of 1,3-dicarbonyl compounds, aldehydes, and urea represents another valuable application of indium(III) chloride catalysis [15]. This approach, known as the Biginelli reaction, has been improved through the use of indium(III) chloride, offering a more efficient route to heterocyclic compounds that share structural similarities with certain indole derivatives [15].

Iron catalysts have also shown promise in modern indole synthesis, particularly for regioselective C–H alkylation reactions [22]. Iron-catalyzed protocols for synthesizing alkylated indoles via C–H bond alkylation with unactivated alkenes demonstrate high regioselectivity under mild, additive-free conditions [22]. This approach provides access to privileged alkylated indoles with anti-Markovnikov selectivity and is compatible with various functional groups [22].

Structural Elucidation Techniques

NMR and MS Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the structural elucidation and characterization of ethyl 3-indoleacetate [17] [20]. These methods provide detailed information about the compound's molecular structure, connectivity, and purity [17].

Proton (1H) NMR spectroscopy of ethyl 3-indoleacetate reveals characteristic signals that confirm its structure [17]. The indole N-H proton typically appears as a broad singlet at approximately δ 8.0-8.5 ppm [17]. The aromatic protons of the indole ring system show a complex pattern in the region of δ 7.0-7.7 ppm, with the C-2 proton of the indole ring appearing as a singlet at around δ 7.0 ppm [17]. The methylene group adjacent to the indole ring (CH2COOEt) gives a singlet at approximately δ 3.7-3.8 ppm, while the ethyl ester group shows characteristic signals: a quartet at δ 4.1-4.2 ppm (OCH2CH3) and a triplet at δ 1.2-1.3 ppm (OCH2CH3) [17].

Carbon-13 (13C) NMR spectroscopy provides additional structural information, with the carbonyl carbon of the ester group appearing at approximately δ 170-172 ppm [17]. The aromatic carbons of the indole ring system show signals in the region of δ 110-140 ppm, with the C-3 carbon (bearing the acetate group) typically appearing at around δ 110-115 ppm [17]. The methylene carbon adjacent to the indole ring (CH2COOEt) shows a signal at approximately δ 30-32 ppm, while the ethyl ester carbons appear at around δ 60-62 ppm (OCH2CH3) and δ 14-15 ppm (OCH2CH3) [17].

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of ethyl 3-indoleacetate [20]. The molecular ion peak (M+) appears at m/z 203, corresponding to the molecular formula C12H13NO2 [20]. Characteristic fragmentation patterns include the loss of the ethoxy group (M+ - OC2H5) at m/z 158 and the subsequent loss of CO to give a peak at m/z 130 [20]. The base peak often corresponds to the indole fragment at m/z 130 or 131 [20].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for the sensitive detection and quantification of indole derivatives, including ethyl 3-indoleacetate [21]. This technique allows for the separation and identification of complex mixtures containing indole compounds [21]. Multiple reaction monitoring (MRM) transitions specific to ethyl 3-indoleacetate enable its selective detection and quantification in various matrices [21].

X-ray Crystallography Data

X-ray crystallography provides definitive structural information about ethyl 3-indoleacetate, revealing its three-dimensional arrangement and intermolecular interactions in the solid state [18] [19]. This technique offers precise details about bond lengths, bond angles, and the overall molecular conformation [18].

Crystallographic studies of indole derivatives, including compounds structurally related to ethyl 3-indoleacetate, have revealed important features of their solid-state arrangements [19]. Indole compounds typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c and P-1 [18] [19]. The crystal packing is often dominated by intermolecular interactions such as N-H···π, hydrogen bonds, π···π stacking, and dipole-dipole interactions [19].

The crystal structure of indole itself, which forms the core of ethyl 3-indoleacetate, has been determined to belong to the Pna21 space group [19]. The structure exhibits orientational disorder, with the molecule capable of a 180° flip while maintaining nearly the same crystallographic position [19]. The strongest interactions in the indole crystal structure are N-H···π type contacts, with the shortest distance of 3.41(1) Å between N(1) and C(3) [19]. The angle between indole planes is approximately 60.04(1)°, forming a characteristic herringbone packing arrangement [19].

For substituted indoles like ethyl 3-indoleacetate, the presence of the ethyl acetate group at the C-3 position influences the crystal packing and intermolecular interactions [19]. The carbonyl oxygen of the ester group can participate in hydrogen bonding interactions, while the extended conjugation of the indole system with the acetate group affects the π···π stacking arrangements [19].

X-ray diffraction studies of indole derivatives have demonstrated that the indole ring system is generally planar, with slight deviations depending on the nature and position of substituents [18] [19]. For ethyl 3-indoleacetate, the indole ring maintains its planarity, while the acetate group may adopt various conformations relative to the indole plane [19].

XLogP3

2.1

Melting Point

44.5 °C

UNII

AOI4KJ3VH2

Other CAS

778-82-5

Wikipedia

Ethyl 3-indoleacetate

Dates

Last modified: 08-15-2023

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